Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine
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Overview
Description
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is a complex organic compound that features a morpholine ring, a triazole ring, and a diethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the diethylamine group is attached via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the diethylamine group can participate in hydrogen bonding or electrostatic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine itself or its substituted derivatives.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole or its substituted derivatives.
Diethylamine derivatives: Compounds containing the diethylamine group, such as diethylamine or its substituted derivatives.
Uniqueness
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is unique due to the combination of its three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine, a compound characterized by its unique triazole structure and morpholine substituent, has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H17N5O with a molecular weight of 211.26 g/mol. Its structural features include a triazole ring which is known for its biological activity in various medicinal contexts.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that demonstrated potent antifungal activity against several strains of fungi. The triazole scaffold is particularly effective due to its ability to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi .
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. Triazole derivatives have shown efficacy against β-coronaviruses by inhibiting specific kinases involved in viral replication. For instance, modifications to the triazole structure have resulted in enhanced potency against viral targets such as CSNK2A2, with improvements noted in both selectivity and efficacy .
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have reported that triazole-containing compounds can effectively induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives with specific substitutions on the triazole ring displayed IC50 values in the micromolar range against various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways is a significant factor in its antimicrobial and anticancer activities.
- Receptor Interaction : The presence of the morpholine group enhances binding affinity to various biological receptors, facilitating improved pharmacological effects.
- Cellular Uptake : The lipophilicity of the compound allows for efficient cellular uptake, enhancing its bioavailability and therapeutic efficacy.
Case Studies and Research Findings
Properties
Molecular Formula |
C11H21N5O |
---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
N-ethyl-N-[(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H21N5O/c1-3-15(4-2)9-10-12-11(14-13-10)16-5-7-17-8-6-16/h3-9H2,1-2H3,(H,12,13,14) |
InChI Key |
WSIFIIXZKPNUOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC(=NN1)N2CCOCC2 |
Origin of Product |
United States |
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